molecular formula C8H5ClN2O B1592246 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 383875-59-0

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1592246
Key on ui cas rn: 383875-59-0
M. Wt: 180.59 g/mol
InChI Key: XZFBLEDAMKMVEG-UHFFFAOYSA-N
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Patent
US09156827B2

Procedure details

6-Chloro-1H-pyrrolo[2,3-b]pyridine (0.041 g, 0.27 mmol) was successively added with acetic acid (0.1 mL), water (0.2 mL), and hexamethylenetetramine (0.053 g, 0.28 mmol), and then the mixture was stirred overnight at 120° C. in a sealed tube. The reaction mixture was added with water, and the precipitated solid was collected by filtration to obtain 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (0.031 g, 64%).
Quantity
0.041 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.053 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1.[C:11](O)(=[O:13])C.C1N2CN3CN(C2)CN1C3>O>[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[C:10]([CH:11]=[O:13])[C:5]2=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.041 g
Type
reactant
Smiles
ClC1=CC=C2C(=N1)NC=C2
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.053 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
0.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 120° C. in a sealed tube
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)NC=C2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.031 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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